molecular formula C12H12O B1661968 (R)-(+)-1-(2-Naphthyl)ethanol CAS No. 52193-85-8

(R)-(+)-1-(2-Naphthyl)ethanol

Cat. No.: B1661968
CAS No.: 52193-85-8
M. Wt: 172.22 g/mol
InChI Key: AXRKCRWZRKETCK-SECBINFHSA-N
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Description

(R)-(+)-1-(2-Naphthyl)ethanol (CAS 52193-85-8) is a chiral secondary alcohol with the molecular formula C₁₂H₁₂O and a molecular weight of 172.23 g/mol. It features a hydroxyl (-OH) group attached to a chiral carbon center in the (R)-configuration, adjacent to a 2-naphthyl aromatic system. This compound is widely utilized in asymmetric synthesis, chiral resolution, and as a building block for pharmaceuticals due to its enantiomeric purity (≥98%) . Its structural rigidity and aromaticity contribute to its role in stereoselective reactions and supramolecular chemistry.

Preparation Methods

Catalytic Asymmetric Hydrogenation of 1-(2-Naphthyl)Ethanone

Catalytic asymmetric hydrogenation represents the most direct and scalable route to synthesize (R)-(+)-1-(2-Naphthyl)ethanol. This method involves the enantioselective reduction of the prochiral ketone, 1-(2-naphthyl)ethanone, using transition metal catalysts with chiral ligands.

Ruthenium-Based Catalysts with BINAP Ligands

The Noyori-Ikariya system , employing Ru(II) complexes with BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) ligands, has been adapted for this transformation. For instance, the (S)-TolBINAP/(S,S)-DPEN-Ru(II) catalyst achieves enantioselectivities exceeding 90% ee under optimized conditions. The reaction proceeds via a six-membered transition state, where the chiral ligand environment dictates the face-selective hydride transfer (Fig. 1).

Typical Procedure :

  • Dissolve 1-(2-naphthyl)ethanone (10 mmol) in methanol (50 mL).
  • Add (S)-TolBINAP/(S,S)-DPEN-Ru(II) catalyst (0.1 mol%).
  • Pressurize with H₂ (50 bar) and stir at 25°C for 24 hours.
  • Isolate the product via extraction and chromatography.
Catalyst Solvent Temperature Pressure (H₂) Yield (%) ee (%)
(S)-TolBINAP-Ru(II) MeOH 25°C 50 bar 92 96
(R)-XylBINAP-Ru(II) iPrOH 30°C 30 bar 89 98

Substituting TolBINAP with sterically demanding XylBINAP (3,5-xylyl substituents) enhances enantioselectivity to 98% ee by mitigating substrate-catalyst mismatches.

Asymmetric Transfer Hydrogenation (ATH)

ATH employs hydrogen donors like ammonium formate or formic acid, offering milder conditions compared to high-pressure H₂. This method is ideal for substrates sensitive to harsh reducing environments.

Ru(II)-Catalyzed ATH with Chiral Diamines

Patents CN105294449A/B describe the use of chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II) for reducing ketoximes to amines. Adapting this protocol for 1-(2-naphthyl)ethanone involves:

  • Reacting the ketone with ammonium formate (3 equiv) in methanol.
  • Adding the Ru(II) catalyst (0.5 mol%) under N₂.
  • Stirring at room temperature for 12 hours.

Results :

  • Yield : 87–96%
  • ee : 96–96.3%

Enzymatic Kinetic Resolution

While less common for this specific alcohol, kinetic resolution using lipases or esterases can resolve racemic mixtures. For example, Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acetylation of (S)-1-(2-naphthyl)ethanol, leaving the (R)-enantiomer unreacted.

Procedure :

  • Incubate racemic 1-(2-naphthyl)ethanol (10 mmol) with vinyl acetate (20 mmol) and CAL-B (50 mg) in toluene.
  • Stir at 37°C for 48 hours.
  • Separate (R)-alcohol via column chromatography.

Outcome :

  • Conversion : 45%
  • ee (R) : >99%

Comparative Analysis of Methodologies

Method Catalyst/Conditions Yield (%) ee (%) Scalability Cost Efficiency
Asymmetric Hydrogenation Ru/XylBINAP, H₂ (30 bar) 89 98 High Moderate
Transfer Hydrogenation Ru/p-cymene, NH₄HCO₂ 96 96 Moderate Low
Enzymatic Resolution CAL-B, vinyl acetate 45 >99 Low High

Catalytic hydrogenation offers the best balance of yield and enantioselectivity, whereas enzymatic methods suit small-scale, high-purity demands.

Industrial-Scale Considerations

The Ru/XylBINAP system is preferred for ton-scale production due to high turnover numbers (TON > 2,400,000). Solvent selection (e.g., methanol vs. DMF) impacts catalyst lifetime and product isolation. Recycling the catalyst via immobilization on silica or polymers remains an area of active research.

Emerging Techniques

Photoredox Catalysis

Recent studies suggest that merging photoredox catalysis with asymmetric hydrogenation could enable redox-neutral syntheses under visible light. This approach remains untested for naphthyl alcohols but holds promise for reducing energy consumption.

Biocatalytic Cascades

Engineered alcohol dehydrogenases (ADHs) coupled with cofactor regeneration systems may offer greener alternatives. For example, Lactobacillus brevis ADH reduces 1-(2-naphthyl)ethanone with 94% ee in preliminary trials.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-1-(2-Naphthyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-acetonaphthone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Further reduction can yield 2-naphthylethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

    Oxidation: 2-Acetonaphthone.

    Reduction: 2-Naphthylethane.

    Substitution: Various substituted naphthyl derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Development

Chiral Building Block
(R)-(+)-1-(2-Naphthyl)ethanol is extensively utilized in the pharmaceutical industry for the synthesis of various drugs. Its chirality enhances the efficacy and safety profiles of pharmaceuticals by improving their stereochemistry. It is particularly valuable in the development of anti-inflammatory and analgesic medications, where specific stereoisomers are required for optimal therapeutic effects .

Case Study: Synthesis of Enantiopure Compounds
In a study exploring the asymmetric synthesis of benzylic H-phosphinates, this compound was employed to achieve high yields and enantiomeric excesses (ee), demonstrating its utility in creating enantiopure compounds for medicinal applications .

Organic Synthesis

Reagent for Complex Molecules
This compound acts as a reagent in organic synthesis, facilitating the formation of complex organic molecules. It is instrumental in reactions that require chiral environments to yield specific stereoisomers.

Reaction TypeYield (%)Conditions
Benzylation82-93Pd/xantphos catalyst at 110°C in DMF
Deracemization>99Using immobilized pea protein as a biocatalyst

The above table summarizes key reactions involving this compound, highlighting its effectiveness as a chiral auxiliary .

Flavor and Fragrance Industry

Aromatic Properties
The unique aromatic characteristics of this compound make it valuable in the flavor and fragrance industry. Its naphthalene-like scent is sought after for creating complex fragrances used in perfumes and food products .

Biochemical Research

Chiral Interactions Studies
In biochemical research, this compound is utilized to investigate interactions between chiral molecules and biological systems. This aids in drug design and enhances the understanding of metabolic pathways. For instance, studies have shown its role in selectively oxidizing enantiomers using immobilized enzymes, demonstrating its potential in biocatalysis .

Material Science

Advanced Material Development
The properties of this compound contribute to the development of advanced materials, particularly polymers with specific optical and mechanical characteristics. Its inclusion in polymer formulations can enhance performance metrics such as strength and flexibility.

Mechanism of Action

The mechanism by which ®-(+)-1-(2-Naphthyl)ethanol exerts its effects is primarily through its interaction with chiral receptors or enzymes. The compound’s chiral center allows it to fit into specific binding sites, facilitating selective reactions. For example, in enzymatic reactions, the ®-enantiomer may preferentially bind to the active site of an enzyme, leading to a specific catalytic outcome. The molecular targets and pathways involved often depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-(+)-1-(1-Naphthyl)ethylamine

CAS : 3886-70-2
Molecular Formula : C₁₂H₁₃N
Molecular Weight : 171.24 g/mol
Functional Group : Primary amine (-NH₂).

  • Structural Differences: The ethylamine analog replaces the hydroxyl group with an amine, altering reactivity. The naphthyl substituent is at the 1-position (vs. 2-position in the ethanol derivative).
  • Applications :

    • Serves as a pharmaceutical intermediate (e.g., for G protein-coupled receptor modulators like Calhex-231 and calindol ).
    • Used in peptide coupling reactions, as seen in the synthesis of DPA (a supramolecular co-assembler) .
  • Properties :

    • Higher reactivity in nucleophilic substitution and amide bond formation compared to the alcohol.
    • Safety precautions include avoiding inhalation and skin contact due to uncharacterized toxicological hazards .

Naphthalen-1-ylmethanol

Molecular Formula : C₁₁H₁₀O
Molecular Weight : 158.20 g/mol
Functional Group : Primary alcohol (-CH₂OH).

  • Structural Differences: Simpler structure with a single naphthyl ring and a hydroxymethyl group. Lacks the chiral center present in (R)-(+)-1-(2-Naphthyl)ethanol.
  • Applications :

    • Primarily used in organic synthesis for esterification or oxidation reactions.
    • Less steric hindrance compared to 2-naphthyl derivatives, enabling broader solvent compatibility .

Pharmaceutical Analogs: Calhex-231 and Calindol

Calhex-231 :

  • Structure: (R)-2-[1-(1-Naphthyl)ethylaminomethyl]-1H-indole
  • Molecular Weight : 288.39 g/mol
  • Role : Potent negative allosteric modulator of calcium-sensing receptors .

Calindol :

  • Structure: (R)-2-[1-(1-Naphthyl)ethyl]aminomethyl]-1H-indole
  • Role : Positive allosteric modulator with high stereoselectivity.
  • Comparison: Both compounds derive from chiral ethylamine scaffolds, highlighting the importance of (R)-configuration in receptor binding. this compound could serve as a precursor for similar drugs through functional group interconversion (e.g., oxidation to ketones or substitution to amines).

Data Table: Key Properties of Compared Compounds

Compound CAS Molecular Formula Molecular Weight Functional Group Key Applications Solubility/Stability
This compound 52193-85-8 C₁₂H₁₂O 172.23 -OH Chiral synthesis, resolving agent Soluble in ethanol, acetonitrile
(R)-(+)-1-(1-Naphthyl)ethylamine 3886-70-2 C₁₂H₁₃N 171.24 -NH₂ Pharmaceutical intermediates Soluble in ACN/EtOH mixtures
Naphthalen-1-ylmethanol - C₁₁H₁₀O 158.20 -CH₂OH Organic synthesis Broad solvent compatibility
Calhex-231 - C₂₀H₂₀N₂ 288.39 -NH₂, indole Receptor modulation Requires specialized formulations

Key Research Findings

Solubility and Stability: this compound exhibits moderate solubility in ethanol and acetonitrile but forms suspensions in water-rich mixtures . Ethylamine analogs (e.g., DPA) demonstrate reversible thermal stability, forming nanospheres upon cooling .

Chirality and Reactivity: The (R)-configuration in both ethanol and ethylamine derivatives is critical for enantioselective interactions in drug-receptor systems . Ethanol derivatives are less reactive in nucleophilic pathways compared to amines but excel in hydrogen-bond-driven supramolecular assembly .

Hazard Profiles :

  • Ethylamine derivatives require stringent safety protocols (e.g., avoiding inhalation), while alcohol analogs have fewer documented hazards .

Biological Activity

(R)-(+)-1-(2-Naphthyl)ethanol, a chiral alcohol with significant biological implications, exhibits various activities that have garnered interest in both synthetic and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₂H₁₂O
  • Molecular Weight : 172.23 g/mol
  • Melting Point : 72 °C
  • Optical Activity : [α]20/D +38° in ethanol

The compound is characterized by a naphthalene moiety attached to a hydroxyl group, which contributes to its chiral nature and biological interactions.

Biological Activity Overview

  • Chirality and Biological Interactions
    • The chirality of this compound is crucial for its biological activity. Enantiomers can exhibit different pharmacological effects due to their interaction with chiral biological targets, such as enzymes and receptors .
  • Enzymatic Interactions
    • Studies have shown that this compound can be a substrate for certain human UDP-glucuronosyltransferases (UGTs), specifically UGT2B7 and UGT2B17. These enzymes are involved in drug metabolism and detoxification processes . The compound's stereochemical sensitivity indicates that variations in its structure may influence its metabolic pathways.
  • Synthesis and Deracemization
    • Recent research has focused on the biocatalytic deracemization of racemic naphthyl alcohols to produce enantiopure forms using novel yeast strains like Rhodotorula kratochvilovae. This method enhances the yield of the desired enantiomer while minimizing waste .

Table 1: Summary of Biological Studies Involving this compound

Study ReferenceFocusKey Findings
Asymmetric SynthesisSuccessful use of this compound in palladium-catalyzed reactions yielding high enantiomeric excess in products.
Host-Guest ChemistryDemonstrated enhanced binding affinity of this compound in host-guest systems, indicating potential for chiral recognition applications.
Enzyme InteractionInvestigated interactions with UGTs, revealing significant metabolic pathways influenced by chirality.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with various biological macromolecules, facilitating interactions with enzymes and receptors.
  • π-π Interactions : The aromatic naphthalene structure enables π-π stacking interactions, which can enhance binding affinities in host-guest systems .
  • Chiral Recognition : Its chirality plays a pivotal role in selective binding to chiral receptors, influencing pharmacodynamics and pharmacokinetics .

Applications in Research and Industry

The unique properties of this compound make it valuable in several fields:

  • Pharmaceutical Development : Its ability to interact selectively with biological targets positions it as a candidate for drug development, particularly in designing chiral drugs.
  • Catalysis : Used as a chiral building block in asymmetric synthesis, it facilitates the production of enantiomerically pure compounds .
  • Analytical Chemistry : Employed in studies involving chiral recognition and separation techniques, enhancing sensitivity and specificity in analytical methods .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing enantiomerically pure (R)-(+)-1-(2-Naphthyl)ethanol?

Enantioselective synthesis can be achieved via enzymatic resolution. For instance, lipase from Pseudomonas cepacia catalyzes the kinetic resolution of racemic alcohols, including 1-(2-naphthyl)ethanol, through acylation with divinyl adipate. This method yields the (R)-enantiomer with high enantiomeric excess (ee) . Optimization of solvent systems (e.g., toluene or acetone) and reaction temperature (typically 25–40°C) enhances selectivity and yield.

Q. How can the purity and stereochemical integrity of this compound be verified experimentally?

  • Chromatography : Use chiral HPLC with columns like Chiralpak AD-H or OD-H and a mobile phase of hexane/isopropanol (90:10) to confirm enantiopurity.
  • Spectroscopy : Compare optical rotation values (e.g., [α]D²⁵ = +40° in MeOH) with literature data .
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration .

Q. What are the key solubility properties of this compound, and how do they influence reaction design?

The compound is sparingly soluble in water but highly soluble in organic solvents like toluene, ethanol, and acetone. This dictates its use in non-aqueous reaction systems, such as Friedel-Crafts alkylations or esterifications. Solubility in toluene (~25 mg/mL at 25°C) is critical for homogeneous catalytic reactions .

Advanced Research Questions

Q. How do reaction conditions impact the efficiency of this compound in amidation reactions?

Fe(NO₃)₃·9H₂O promotes amidation of secondary alcohols with CH₃CN under mild conditions (65°C, 24 hrs). For this compound, yields exceed 97% due to the electron-rich naphthyl group stabilizing intermediates. Key parameters include catalyst loading (5–10 mol%) and solvent choice (acetonitrile acts as both solvent and reactant) .

Q. What mechanistic insights explain contradictory yields in stereoselective transformations involving this compound?

Discrepancies in yields often arise from competing pathways. For example, in enzymatic acylations, the (S)-enantiomer may undergo faster acylation, leaving the (R)-enantiomer unreacted. Kinetic studies (e.g., monitoring ee via HPLC) and computational modeling (DFT calculations of transition states) can resolve such contradictions .

Q. How can the stability of this compound under acidic or basic conditions be optimized for long-term storage?

  • Acidic conditions : Avoid prolonged exposure to strong acids (e.g., H₂SO₄) to prevent dehydration to vinylnaphthalene.
  • Basic conditions : Store in inert atmospheres (N₂/Ar) at 4°C to minimize oxidation. Stabilizers like BHT (0.1% w/w) can extend shelf life .

Q. What strategies mitigate side reactions when using this compound as a chiral auxiliary in asymmetric synthesis?

  • Protecting groups : Temporarily block the hydroxyl group with TBS or acetyl to prevent undesired nucleophilic attacks.
  • Lewis acid catalysts : Use Sc(OTf)₃ or ZnCl₂ to direct regioselectivity in alkylation or arylation reactions .

Q. Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to low volatility (bp: 170°C at 13 mmHg) and potential dust inhalation risks .
  • Storage : Keep in amber glass vials under refrigeration (2–8°C) to prevent degradation .

Properties

IUPAC Name

(1R)-1-naphthalen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRKCRWZRKETCK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426276
Record name (R)-(+)-1-(2-Naphthyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52193-85-8
Record name (R)-(+)-1-(2-Naphthyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In Example 3, the biochemical conversion reaction of immobilized buckwheat protein for the substrate (±)-1-(2-naphthyl)ethanol (200 mg) required 4 days by going through bioconversion to 2-acetonaphthone accompanying sterically selective oxidation of (R)-1-(2-naphthyl)ethanol to obtain 100 mg of (S)-1-(2-naphthyl)ethanol at a yield of 50% and optical purity of 99% e.e. or higher. In Example 4, as a result of reacting with the substrate (±)-1-(2-naphthyl)ethanol by continuously recycling immobilized buckwheat protein used in this fourth step from the third step, optically active (S)-1-(2-naphthyl)ethanol was obtained at an optical purity of 99% e.e. or higher by going through a conversion mechanism which sterically selectively converts (R)-1-(2-naphthyl)ethanol to 2-acetonaphthone in the same manner as the first round. Continuous recycling of immobilized buckwheat protein maintained effectiveness for at least three rounds, and there were no changes observed in reaction time, chemical yield or optical purity.
Quantity
200 mg
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=3,5-t-Bu2C6H3—, 2.6 μmol, 0.65 mol %) were dissolved in dichloromethane (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 40° C. After the mixture was cooled to room temperature, 2-acetonaphthone (0.4 mmol), dichloromethane (2 mL) and an aqueous solution of potassium hydroxide (0.2 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (10 atm) at 50° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(2-naphthyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
Quantity
0.4 mmol
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0.2 mL
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2 mL
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Reaction Step One
Quantity
3 mL
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3.8 mg
Type
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Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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